1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine

Catalog No.
S3332503
CAS No.
69441-09-4
M.F
C38H76NO8P
M. Wt
706 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholin...

CAS Number

69441-09-4

Product Name

1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C38H76NO8P

Molecular Weight

706 g/mol

InChI

InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-19-21-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39(3,4)5)47-38(41)31-29-27-25-23-20-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/t36-/m1/s1

InChI Key

UIXXHROAQSBBOV-PSXMRANNSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine (1-palmitoyl-2-myristoyl-GPC), also known as PC(16:0/14:0), is a type of phospholipid, a class of molecules essential for the formation and function of cell membranes []. It is a specific type of phosphatidylcholine, which has a choline group attached to its phosphate group. 1-palmitoyl-2-myristoyl-GPC has a unique structure where palmitic acid (16 carbons) is attached to the first carbon (sn-1 position) of the glycerol backbone, while myristic acid (14 carbons) is attached to the second carbon (sn-2 position) []. This specific arrangement of fatty acids can influence its properties and potential applications in research.

Here are some areas of scientific research exploring 1-palmitoyl-2-myristoyl-GPC:

  • Membrane biophysics: Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), 1-palmitoyl-2-myristoyl-GPC can be used to study the biophysical properties of membranes, such as their fluidity, permeability, and fusion [].
  • Drug delivery: Researchers are investigating the potential of 1-palmitoyl-2-myristoyl-GPC as a carrier molecule for drug delivery. Its ability to form liposomes (spherical structures) makes it a potential candidate for encapsulating and delivering drugs to specific targets in the body [].
  • Signal transduction: Studies suggest that 1-palmitoyl-2-myristoyl-GPC may play a role in signal transduction, the process by which cells communicate with each other. It is thought to interact with certain proteins involved in signal transduction pathways [].
  • Neurodegenerative diseases: Some research suggests that alterations in the levels of specific phospholipids, including 1-palmitoyl-2-myristoyl-GPC, may be associated with the development of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. However, further research is needed to understand the specific role of 1-palmitoyl-2-myristoyl-GPC in these diseases.

1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine compound characterized by its asymmetric fatty acid composition. Specifically, it contains palmitoyl (hexadecanoyl) at the 1-position and myristoyl (tetradecanoyl) at the 2-position of the glycerol backbone. Its chemical formula is C38H76NO8P, and it has a molecular weight of approximately 703.0 g/mol. This compound is often referred to by its systematic name or its common name, which reflects its unique fatty acid structure and phosphocholine head group .

The reactivity of 1-palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine primarily involves hydrolysis and transesterification reactions typical of phospholipids. Hydrolysis can occur in the presence of phospholipases, leading to the release of fatty acids and glycerophosphocholine. Additionally, this compound can participate in transesterification reactions with alcohols, which can modify its fatty acid composition or introduce new functional groups .

1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine exhibits several biological activities. It plays a role in cell membrane structure and function due to its amphiphilic nature, which allows it to form lipid bilayers. This compound has been studied for its potential therapeutic effects in treating platelet-related diseases, enhancing immune responses, and modulating inflammation . Additionally, it has shown promise in improving neutrophil function and bacterial clearance in preclinical models .

The synthesis of 1-palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine can be achieved through various methods:

  • Chemical Synthesis: This method typically involves the acylation of glycerophosphocholine with palmitic acid and myristic acid using coupling agents such as DCC (dicyclohexylcarbodiimide).
  • Enzymatic Synthesis: Phospholipases or acyltransferases can be employed to selectively introduce fatty acids into the glycerol backbone.
  • Extraction from Natural Sources: Phosphatidylcholine can also be isolated from natural sources such as egg yolk or soybeans, followed by purification to obtain the desired asymmetric variant .

1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine has various applications in both research and industry:

  • Pharmaceuticals: Used in formulations targeting platelet aggregation disorders.
  • Biotechnology: Serves as a model lipid for studying membrane dynamics and interactions.
  • Cosmetics: Incorporated into formulations for skin hydration and barrier enhancement due to its emollient properties .

Studies on the interactions of 1-palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine with other biomolecules have revealed insights into its role in membrane fluidity and protein interactions. For instance, it has been shown to influence the behavior of cholesterol within lipid bilayers, affecting membrane stability and permeability. Interaction studies often utilize techniques such as nuclear magnetic resonance spectroscopy and surface plasmon resonance to elucidate these dynamics .

Several compounds share structural similarities with 1-palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholineContains stearic acid at the 2-positionIncreased saturation may enhance membrane stability
1-Palmitoyl-2-palmitoleoyl-sn-glycero-3-phosphocholineContains palmitoleic acid at the 2-positionPotential for increased fluidity due to unsaturation
1-Oleoyl-2-linoleoyl-sn-glycero-3-phosphocholineContains unsaturated fatty acidsGreater flexibility in membrane dynamics

These compounds differ mainly in their fatty acid compositions, which significantly affects their physical properties, biological activities, and applications.

Physical Description

Solid

XLogP3

12.4

Wikipedia

1-palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Modify: 2023-08-19

Explore Compound Types